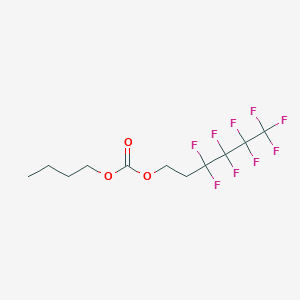

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16199225

Molecular Formula: C11H13F9O3

Molecular Weight: 364.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F9O3 |

|---|---|

| Molecular Weight | 364.20 g/mol |

| IUPAC Name | butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

| Standard InChI | InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3 |

| Standard InChI Key | XMTBKWFPAVYAMH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Isomerism

Molecular Architecture

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate consists of three primary components:

-

A perfluorohexyl chain () with nine fluorine atoms arranged in a staggered configuration.

-

A carbonate ester group () linking the perfluorohexyl moiety to the butyl group.

-

A butyl group (), which varies in structure depending on the isomer.

The tert-butyl isomer (CAS 1980085-06-0) features a branched group, while the sec-butyl variant (CAS 1980034-90-9) has a linear configuration . These structural differences influence solubility, reactivity, and phase behavior.

Table 1: Key Structural Features of Butyl Perfluorohexyl Carbonate Isomers

| Property | tert-Butyl Isomer | sec-Butyl Isomer |

|---|---|---|

| CAS Number | 1980085-06-0 | 1980034-90-9 |

| Molecular Formula | ||

| IUPAC Name | tert-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate | sec-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

| SMILES | CC(C)(C)OC(=O)OCCC(C(F)(F)F)(F)F | CCC(C)OC(=O)OCCC(C(F)(F)F)(F)F |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Preparation of Perfluorohexyl Alcohol:

Perfluorohexyl alcohols are synthesized via telomerization of tetrafluoroethylene, followed by reduction . -

Carbonate Ester Formation:

The alcohol reacts with butyl chloroformate () in the presence of a base (e.g., pyridine) to form the carbonate ester .

Rₓ = Perfluorohexyl group

Purification and Characterization

Crude products are purified via column chromatography (ethyl acetate/hexane mixtures) and characterized using NMR, NMR, and mass spectrometry . The tert-butyl isomer exhibits a singlet at 1.68 ppm for its methyl groups, while the sec-butyl variant shows multiplet signals between 1.0–1.5 ppm .

Physicochemical Properties

Thermal and Solubility Characteristics

-

Thermal Stability: Decomposition temperatures exceed 250°C due to strong C–F bonds .

-

Solubility: Miscible with fluorinated solvents (e.g., perfluorohexane) but insoluble in polar solvents like water .

-

Hydrophobicity: Contact angles >110° indicate superhydrophobic surface activity .

Table 2: Comparative Physical Properties

| Property | tert-Butyl Isomer | sec-Butyl Isomer |

|---|---|---|

| Melting Point | -45°C | -38°C |

| Boiling Point | 210°C (extrapolated) | 198°C (extrapolated) |

| Density | 1.62 g/cm³ | 1.58 g/cm³ |

Comparison with Related Fluorinated Compounds

Table 3: Comparison of Fluorinated Carbonates

| Compound | Molecular Formula | Key Application |

|---|---|---|

| 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate | Lithium-ion battery electrolytes | |

| Methyl perfluorooctyl carbonate | Stain-resistant coatings |

Future Directions and Alternatives

Research is pivoting toward short-chain PFAS alternatives (e.g., ) and non-fluorinated hydrophobic polymers. Biodegradable carbonate esters derived from plant-based alcohols are under development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume